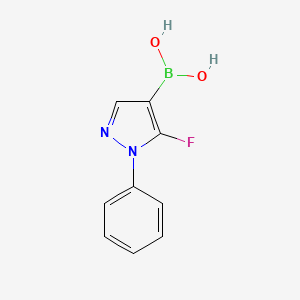
3-Phenyl-1H-pyrazole-5-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Phenyl-1H-pyrazol-5-yl)boronic acid: is a boronic acid derivative featuring a phenyl group attached to a pyrazole ring
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The compound can be synthesized by reacting phenylhydrazine with a suitable diketone or β-diketone under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as hydrochloric acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve more controlled conditions and the use of advanced catalysts to improve yield and purity. Continuous flow reactors and other modern techniques can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
(3-Phenyl-1H-pyrazol-5-yl)boronic acid: undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can lead to the formation of boronic acids with different substituents.
Substitution: The pyrazole ring can undergo substitution reactions with various nucleophiles, leading to a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides are typically employed.
Major Products Formed:
Boronic Esters: These are formed through the reaction of boronic acids with diols or polyols.
Substituted Pyrazoles: Various nucleophiles can replace hydrogen atoms on the pyrazole ring, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
(3-Phenyl-1H-pyrazol-5-yl)boronic acid: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Its use in material science for the development of advanced materials and coatings is also notable.
Mecanismo De Acción
(3-Phenyl-1H-pyrazol-5-yl)boronic acid: is compared with other similar compounds such as phenylboronic acid, pyrazole derivatives, and other boronic acids. Its uniqueness lies in the combination of the pyrazole ring and the boronic acid group, which provides distinct reactivity and biological activity.
Comparación Con Compuestos Similares
Phenylboronic acid
Pyrazole derivatives
Other boronic acids
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C9H9BN2O2 |
|---|---|
Peso molecular |
187.99 g/mol |
Nombre IUPAC |
(3-phenyl-1H-pyrazol-5-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6,13-14H,(H,11,12) |
Clave InChI |
IXRIVZQAHMPEPC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NN1)C2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


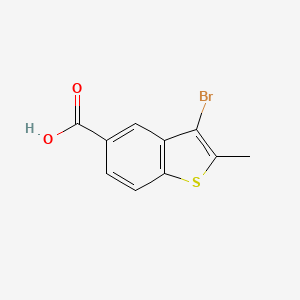

amine hydrochloride](/img/structure/B15298240.png)
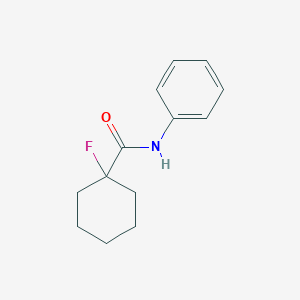
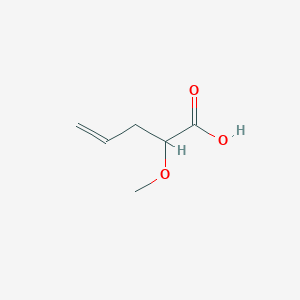

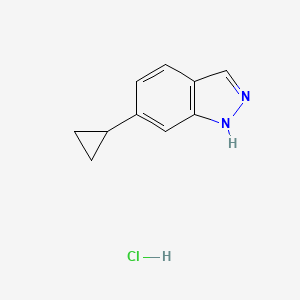

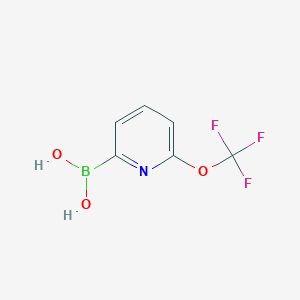
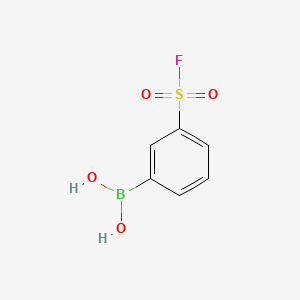
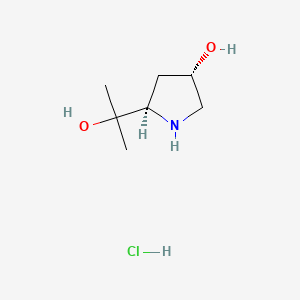
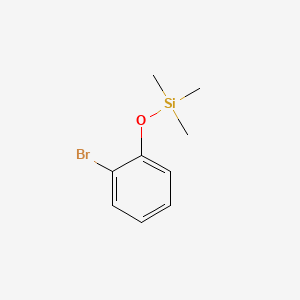
![rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15298299.png)
